Balofloxacin
Overview
Description
Balofloxacin is a fluoroquinolone antibiotic that is used to treat a variety of infections, including respiratory and urinary tract infections. It belongs to a class of antibiotics called fluoroquinolones, which are used to treat bacterial infections due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Balofloxacin has been approved by the US Food and Drug Administration (FDA) for use in humans since 1998.
Scientific research applications
Antibacterial Activity: Balofloxacin has demonstrated potent antibacterial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. Studies have shown its efficacy against strains resistant to other fluoroquinolones, making it a promising candidate for treating infections caused by multidrug-resistant bacteria.
Pharmacokinetics and Pharmacodynamics: Research on the pharmacokinetics and pharmacodynamics of Balofloxacin has provided insights into its absorption, distribution, metabolism, and excretion in the body. Understanding these factors is crucial for optimizing dosage regimens and predicting its efficacy in clinical settings.
Synergistic Effects: Several studies have investigated the synergistic effects of Balofloxacin in combination with other antibiotics. Combinations with beta-lactams, aminoglycosides, and macrolides have shown enhanced antibacterial activity, potentially offering new treatment strategies for challenging infections.
Animal Studies: Animal studies have explored the efficacy and safety of Balofloxacin in various infection models. These preclinical studies provide valuable data on its pharmacological profile and help guide clinical research and development.
Bioavailability Enhancement: Research has focused on improving the bioavailability of Balofloxacin through novel drug delivery systems and formulations. Strategies such as nanoparticles, liposomes, and solid dispersions aim to enhance its therapeutic efficacy and reduce dosing frequency.
Resistance Mechanisms: Investigations into the mechanisms of resistance to Balofloxacin have elucidated factors contributing to bacterial resistance and cross-resistance with other antibiotics. Understanding resistance mechanisms is essential for developing strategies to combat antibiotic resistance and preserve the efficacy of Balofloxacin.
In vitro Studies: In vitro studies have provided valuable data on the activity of Balofloxacin against different bacterial strains and resistance patterns. These studies contribute to our understanding of its spectrum of activity and potential applications in clinical practice.
Pharmacogenomics: Pharmacogenomic research has explored genetic factors influencing the pharmacokinetics and pharmacodynamics of Balofloxacin. Genetic variations in drug-metabolizing enzymes and drug transporters can impact individual responses to Balofloxacin therapy, leading to personalized treatment approaches.
Clinical Trials: Clinical trials have evaluated the safety, efficacy, and tolerability of Balofloxacin in various patient populations and infection types. These studies provide crucial data for regulatory approval and clinical practice guidelines, shaping the use of Balofloxacin in healthcare settings.
Conclusion: Balofloxacin exhibits potent antibacterial activity, pharmacokinetic properties, and potential synergistic effects with other antibiotics. Preclinical and clinical research efforts have contributed to our understanding of its therapeutic applications and mechanisms of action, highlighting its importance in combating bacterial infections.
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQLHRYJBWGORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046695 | |
Record name | Balofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balofloxacin | |
CAS RN |
127294-70-6 | |
Record name | Balofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127294-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Balofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127294706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q022B63JPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.